molecular formula C18H17FN4O B2361925 4-(7-フルオロ-4-プロピル-2,3-ジヒドロキノキサリン-1-カルボニル)ピリジン-2-カルボニトリル CAS No. 1825543-93-8

4-(7-フルオロ-4-プロピル-2,3-ジヒドロキノキサリン-1-カルボニル)ピリジン-2-カルボニトリル

カタログ番号: B2361925
CAS番号: 1825543-93-8
分子量: 324.359
InChIキー: OTOLMLMERORMGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

科学的研究の応用

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile has several scientific research applications:

化学反応の分析

This compound undergoes various chemical reactions, including:

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases .

類似化合物との比較

Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylate and quinoxaline-2,3-dione. Compared to these compounds, 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

生物活性

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article compiles and analyzes various studies that investigate the biological mechanisms, efficacy, and therapeutic potential of this compound.

Chemical Structure and Properties

The compound features a quinoxaline backbone, which is known for its diverse biological activities. The presence of a fluorine atom and a propyl group enhances its pharmacological profile. Its structure can be represented as follows:

C15H14FN3O(Molecular Weight 273.29 g mol)\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}\quad (\text{Molecular Weight }273.29\text{ g mol})

Anticancer Activity

Recent studies indicate that derivatives of quinoxaline, including 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile, exhibit significant anticancer properties.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various quinoxaline derivatives against cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) carcinoma cells. The compound demonstrated IC50 values ranging from 3.21 μM to 4.54 μM across these cell lines, indicating strong cytotoxic effects .

Cell LineIC50 (μM)
MCF-73.21
HepG24.54
HCT-1163.89

Additionally, molecular docking studies revealed that the compound effectively binds to the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), suggesting dual inhibitory action which may contribute to its anticancer properties .

COX Inhibition

The compound also acts as a selective inhibitor of COX-2, an enzyme implicated in inflammation and cancer progression. In vitro assays showed that it inhibited COX-2 with an IC50 value of approximately 0.62 μM, while showing much less activity against COX-1 (IC50 = 37.96 μM), thus demonstrating a favorable selectivity index .

EnzymeIC50 (μM)Selectivity Index
COX-137.96-
COX-20.6261.23

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and inflammation. The binding affinity to EGFR suggests that it may block downstream signaling pathways that lead to tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the quinoxaline structure significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances anticancer activity, while electron-donating groups tend to reduce efficacy .

特性

IUPAC Name

4-(7-fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-7-22-8-9-23(17-11-14(19)3-4-16(17)22)18(24)13-5-6-21-15(10-13)12-20/h3-6,10-11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLMLMERORMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C2=C1C=CC(=C2)F)C(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。